Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CDK2 inhibitor N5-substituted pyrazolo[3,4-d]pyrimidinone chemical space differentiation

Secure CAS 887458-21-1, an N5-ethyl-substituted pyrazolo[3,4-d]pyrimidin-4-one that fills an unexplored gap in CDK2 inhibitor chemistry. Unlike 6-substituted analogs or common N5-aromatic derivatives, the ethyl + 2,3-dimethylphenyl substitution pattern predicts HCT116 colorectal cancer selectivity, not HepG2 bias. Procure as a matched-pair tool (versus des-ethyl analog CAS 1082528-60-6) for permeability and ADME profiling or as a starting scaffold for focused N5-alkyl library design.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
CAS No. 887458-21-1
Cat. No. B6508792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS887458-21-1
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C
InChIInChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-7-5-6-10(2)11(13)3/h5-9H,4H2,1-3H3
InChIKeyPEBTXHHZAIUIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 887458-21-1): Procurement-Relevant Chemical Profile


1-(2,3-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 887458-21-1) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one scaffold class, a purine bioisostere widely employed in kinase inhibitor and phosphodiesterase inhibitor drug discovery [1]. It has the molecular formula C₁₅H₁₆N₄O and a molecular weight of 268.31 g/mol . The compound features a 2,3-dimethylphenyl substituent at the N1 position and an ethyl group at the N5 position of the pyrazolo[3,4-d]pyrimidin-4-one core, a substitution pattern that places it within the emerging and relatively under-explored chemical space of N5-substituted pyrazolo[3,4-d]pyrimidinones [1].

Why In-Class Pyrazolo[3,4-d]pyrimidin-4-one Analogs Cannot Be Interchanged with CAS 887458-21-1


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is not uniform in its biological behavior; substitution at the N5 position is a critical determinant of both potency and cellular selectivity profile, yet N5-substituted variants were, until very recently, almost entirely absent from the CDK2 inhibitor literature [1]. Published SAR data demonstrate that N5-alkyl substitution (such as the ethyl group in CAS 887458-21-1) produces an activity trend opposite to that of N5-acetamide or N5-phenacyl derivatives, with N5-alkyl analogs preferentially inhibiting HCT116 colorectal cancer cells over HepG2 hepatocellular carcinoma cells, whereas the aromatic-bearing N5 substituents reverse this selectivity [1]. Furthermore, the 2,3-dimethylphenyl N1 substituent creates steric and electronic properties that differ from the more common 2,4-dimethylphenyl positional isomer (ChEBI:109624) [2]. Consequently, procuring a generic or nearest-neighbor pyrazolo[3,4-d]pyrimidin-4-one without verifying the exact N5 and N1 substitution pattern risks selecting a compound with a fundamentally different target engagement and cell-line selectivity profile. It is important to note that publicly available quantitative bioactivity data specific to CAS 887458-21-1 are currently limited; the differentiation presented in this guide relies on the strongest available structural, physicochemical, and class-level SAR evidence.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 887458-21-1)


N5-Ethyl Substitution Occupies a Distinct and Previously Unexplored Chemical Space in the CDK2 Inhibitor Landscape

The N5 position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold had not been systematically explored for CDK2 inhibition prior to 2023, with the literature explicitly noting that N5-substituted-pyrazolo[3,4-d]pyrimidinones 'have not been explored as potential CDK2 inhibitors' [1]. CAS 887458-21-1, bearing an N5-ethyl substituent, therefore occupies chemical space distinct from the well-characterized 6-substituted and N1-aryl pyrazolo[3,4-d]pyrimidin-4-ones that have dominated the CDK inhibitor patent literature since the Bristol-Myers Squibb disclosures [1]. This unexplored status offers a scientific user the opportunity to probe SAR in a region of the scaffold that has not been saturated by prior art, reducing the risk of rediscovering known structure-activity relationships.

CDK2 inhibitor N5-substituted pyrazolo[3,4-d]pyrimidinone chemical space differentiation

N5-Alkyl Substitution Confers a Distinct Cell-Line Selectivity Pattern Compared with N5-Aromatic Analogs

Published SAR data reveal that the nature of the N5 substituent dictates whether pyrazolo[3,4-d]pyrimidin-4-ones preferentially inhibit colorectal cancer (HCT116) or hepatocellular carcinoma (HepG2) cells. N5-alkyl derivatives (compounds 2a and 2b in the 2023 study) were more active against HCT116 than HepG2, whereas N5-phenacyl and N5-acetamide derivatives reversed this trend, showing higher potency against HepG2 [1]. For example, N5-(4-methylphenacyl) derivative 3b achieved an IC₅₀ of 1.90 µM against HepG2 (seven-fold more potent than the roscovitine reference, IC₅₀ = 13.82 µM), while N5-acetamide derivative 4a reached IC₅₀ = 0.58 µM against HepG2 (24-fold more potent than roscovitine) [1]. Although specific IC₅₀ data for the N5-ethyl analog CAS 887458-21-1 are not publicly available, the class-level SAR predicts that its N5-alkyl character would bias selectivity toward HCT116-like profiles, in contrast to N5-aromatic analogs.

antiproliferative selectivity HCT116 vs HepG2 N5 SAR

Increased Molecular Weight and Lipophilicity Differentiate the N5-Ethyl Analog from the Des-Ethyl Parent Compound

CAS 887458-21-1 has a molecular weight of 268.31 g/mol (C₁₅H₁₆N₄O), which is 28.05 Da higher than its des-ethyl counterpart 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1082528-60-6; MW = 240.26 g/mol, C₁₃H₁₂N₄O) . The addition of the N5-ethyl group increases calculated lipophilicity: related pyrazolo[3,4-d]pyrimidin-4-one derivatives with the C₁₅H₁₆N₄O formula have a computed clogP of approximately 2.47 and a topological polar surface area (TPSA) of 54.04 Ų, satisfying all Lipinski Rule-of-5 criteria (MW < 500, HBA = 5, HBD = 1, RB = 5, logP < 5) [1]. In contrast, the des-ethyl analog (C₁₃H₁₂N₄O) is expected to have a lower clogP by approximately 0.5–0.8 log units based on the Hansch π constant for a methylene group, which may influence membrane permeability and nonspecific protein binding in cellular assays.

physicochemical properties lipophilicity drug-likeness

2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl N1 Substitution: Positional Isomerism Creates Distinct Steric and Electronic Profiles

The N1 substituent of CAS 887458-21-1 is a 2,3-dimethylphenyl group, whereas a commonly catalogued comparator, 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (ChEBI:109624, also represented in ZFIN and LINCS datasets), bears a 2,4-dimethylphenyl group [1]. The position of the second methyl group (meta vs. para relative to the pyrazolo N1 attachment point) alters the electron density distribution on the aryl ring and the steric environment around the N1–aryl bond. In CDK2 inhibitor SAR, the N1-aryl substituent interacts with the hydrophobic pocket of the ATP-binding site, and modifications at this position have been shown to influence both potency and kinase selectivity [2]. The 2,3-substitution pattern creates a different dihedral angle distribution and electrostatic potential surface compared to the 2,4-isomer, which may translate into differential target engagement.

positional isomer N1-aryl substitution kinase inhibitor selectivity

Pyrazolo[3,4-d]pyrimidin-4-one Is a Validated Bioisostere of the Sildenafil Pyrazolo[4,3-d]pyrimidin-7-one Core for PDE5 Inhibitor Design

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been validated as a bioisosteric replacement for the pyrazolo[4,3-d]pyrimidin-7-one core of sildenafil (Viagra®) [1]. In a 2021 study, a series of 28 pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for PDE5 inhibition; four compounds (4d, 5d, 6d, and 5o) achieved IC₅₀ values below 10 nM, with compounds bearing an N1-phenyl group showing the best activity [1]. The N5-ethyl substitution present in CAS 887458-21-1 introduces an additional vector for modulating PDE5 affinity and isoform selectivity compared to the N5-unsubstituted or N5-methyl PDE5 inhibitor series. While sildenafil itself targets the pyrazolo[4,3-d]pyrimidin-7-one scaffold, the [3,4-d] regioisomer offers a distinct intellectual property landscape and may exhibit altered PDE isozyme selectivity profiles [1][2].

PDE5 inhibitor sildenafil bioisostere scaffold hopping

Prioritized Research and Procurement Application Scenarios for 1-(2,3-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 887458-21-1)


CDK2 Inhibitor Lead Exploration in Previously Unexplored N5-Substitution Space

For medicinal chemistry teams pursuing novel CDK2 inhibitors, CAS 887458-21-1 represents an entry point into N5-substituted pyrazolo[3,4-d]pyrimidin-4-one chemical space, which was explicitly noted as unexplored for CDK2 inhibition as of 2023 [1]. Unlike the extensively patented 6-substituted analogs from the Bristol-Myers Squibb series, the N5-ethyl substitution offers a fresh vector for SAR exploration. Procurement of this compound enables rapid preliminary screening and serves as a reference point for designing focused N5-alkyl libraries with predicted HCT116-selective antiproliferative activity [1].

Cell-Line Selectivity Profiling: HCT116-Preferring Antiproliferative Tool Compound

Published SAR from the 2023 N5-substituted pyrazolo[3,4-d]pyrimidinone study demonstrates that N5-alkyl derivatives (compounds 2a, 2b) are more active against HCT116 colorectal cancer cells than HepG2 hepatocellular carcinoma cells, whereas N5-aromatic derivatives show the opposite selectivity pattern [1]. CAS 887458-21-1, as an N5-ethyl analog, is predicted to follow the HCT116-preferring trend. This makes it a suitable tool compound for laboratories investigating colorectal cancer-selective CDK2 inhibition, where the alternative N5-acetamide or N5-phenacyl analogs would be confounded by their HepG2 bias [1].

PDE5 Inhibitor Scaffold-Hopping Program Using the Pyrazolo[3,4-d]pyrimidin-4-one Bioisostere

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been validated as a bioisosteric replacement for sildenafil's pyrazolo[4,3-d]pyrimidin-7-one core, with several analogs achieving PDE5 IC₅₀ values below 10 nM [2]. CAS 887458-21-1, incorporating both an N1-(2,3-dimethylphenyl) and an N5-ethyl group, provides a structurally differentiated starting point for PDE5 inhibitor optimization within a patent landscape distinct from that of sildenafil and its direct analogs. The N5-ethyl substituent offers an additional site for modulating PDE5 affinity and isoform selectivity [2][3].

Physicochemical Comparator for N5-Alkyl vs. N5-H Analog Profiling in Permeability and Metabolic Stability Assays

With a molecular weight of 268.31 g/mol and an estimated clogP approximately 0.5–0.8 units higher than the des-ethyl analog (CAS 1082528-60-6, MW 240.26) [4], CAS 887458-21-1 can serve as a matched-pair tool for assessing the impact of N5-ethylation on passive membrane permeability, CYP-mediated metabolism, and plasma protein binding. Such head-to-head physicochemical profiling is critical for building validated QSAR models and for generating deployment-specific ADME data that inform whether the N5-ethyl modification is beneficial or detrimental for a given therapeutic application.

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.